

(R)-GNE-140: A Technical Guide for Investigating Tumor Metabolism

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Compound of Interest

Compound Name: (R)-GNE-140

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(R)-GNE-140**, a potent small molecule inhibitor of Lactate Dehydrogenase A (LDHA), for its application in studying tumor metabolism. This document consolidates key findings, presents quantitative data for comparative analysis, and offers detailed experimental protocols to facilitate research and development.

Introduction: Targeting the Warburg Effect

Cancer cells exhibit a distinct metabolic phenotype known as the "Warburg effect," characterized by a high rate of glycolysis and lactate production, even in the presence of oxygen (aerobic glycolysis).[1][2] This metabolic reprogramming is crucial for supporting rapid tumor growth, proliferation, and invasion.[2][3] A key enzyme driving this process is Lactate Dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, regenerating the NAD⁺ necessary to sustain high glycolytic flux.[2][4]

High LDHA expression is a hallmark of aggressive cancers and is often associated with poor patient prognosis and resistance to therapy.[2][5] Consequently, LDHA has emerged as a promising therapeutic target.[2][4] **(R)-GNE-140** is a potent and selective, cell-active inhibitor of LDHA and its isoform LDHB, making it an invaluable chemical probe for elucidating the metabolic vulnerabilities of cancer.[6][7][8] This guide details its mechanism, summarizes its effects, and provides practical protocols for its use in a research setting.

Mechanism of Action

(R)-GNE-140 exerts its biological effects through the potent and selective inhibition of lactate dehydrogenase enzymes.

- **Primary Target:** The primary targets are LDHA and LDHB, the two subunits that form the active LDH enzyme tetramers.^{[7][9]} **(R)-GNE-140** is 18-fold more potent than its (S)-enantiomer.^{[6][10]}
- **Metabolic Consequences:** By inhibiting LDH, **(R)-GNE-140** directly blocks the conversion of pyruvate to lactate.^[11] This leads to several downstream metabolic consequences:
 - **Reduced Lactate Production:** A primary and direct effect is the significant reduction of intracellular and extracellular lactate.^{[11][12]} This alters the tumor microenvironment (TME), which is typically characterized by high lactate concentrations and acidity.^{[13][14]}
 - **Inhibition of Glycolysis:** The inability to efficiently regenerate NAD⁺ from NADH disrupts the glycolytic pathway, leading to a decreased glycolytic rate and reduced glucose uptake.^{[4][15]}
 - **Metabolic Reprogramming:** In some cancer cells, particularly those not heavily reliant on glycolysis alone, the inhibition of LDH can force a metabolic shift towards oxidative phosphorylation (OXPHOS) for energy production.^{[5][7]} However, cells that are highly glycolytic and unable to make this shift are particularly sensitive to LDH inhibition.^[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for **(R)-GNE-140** based on published literature.

Table 1: In Vitro Potency and Activity

Target / Cell Line	Parameter	Value	Reference(s)
Enzyme Inhibition			
Human LDHA	IC50	3 nM	[6][7][16]
Human LDHB	IC50	5 nM	[6][7][16]
Human LDHC	IC50	5 nM	[9]
Malate Dehydrogenase (MDH-1, MDH-2)	IC50	>10 µM	[9]
Cellular Activity			
MIA PaCa-2 (Pancreatic)	Proliferation IC50	0.43 µM	[9]
MIA PaCa-2 (Pancreatic)	Glucose Uptake IC50	0.47 µM	[9]
Chondrosarcoma (IDH1 mutant)	Proliferation IC50	0.8 µM	[6][8][16]
Broad Cancer Cell Line Panel	Proliferation Inhibition	37 of 347 cell lines at 5 µM	[6][10][16]

Table 2: In Vivo Properties and Dosing

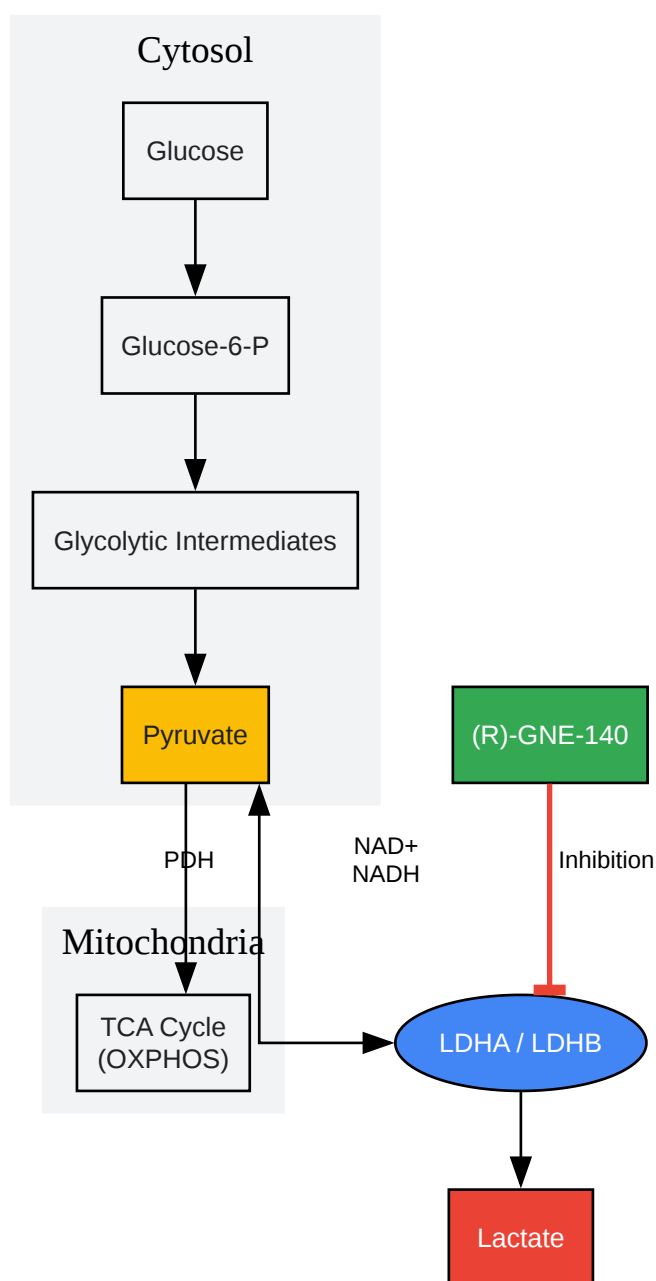
Parameter	Species	Dose	Observation	Reference(s)
Bioavailability	Mouse	5 mg/kg (oral)	High bioavailability	[6][10][16]
Exposure	Mouse	50 - 200 mg/kg (oral)	Greater in vivo exposure	[6][10][16]
Antitumor Activity	Mouse (MIA PaCa-2 Xenograft)	400 mg/kg	Did not show antitumor activity	[12]

Signaling Pathways and Logical Workflows

Visual representations of the key pathways and experimental processes involving **(R)-GNE-140**.

Core Mechanism: Inhibition of Glycolysis

The primary mechanism of **(R)-GNE-140** is the direct inhibition of LDHA, which creates a bottleneck at the final step of aerobic glycolysis.

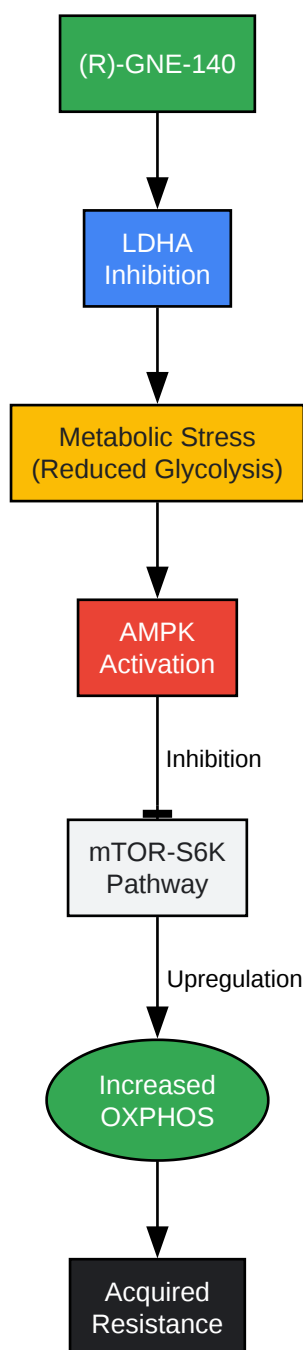


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Caption: **(R)-GNE-140** inhibits LDHA/B, blocking pyruvate-to-lactate conversion.

Acquired Resistance: Upregulation of Oxidative Phosphorylation

Some cancer cells can develop resistance to **(R)-GNE-140** by upregulating oxidative phosphorylation (OXPHOS) through the AMPK-mTOR-S6K signaling pathway.^[7]

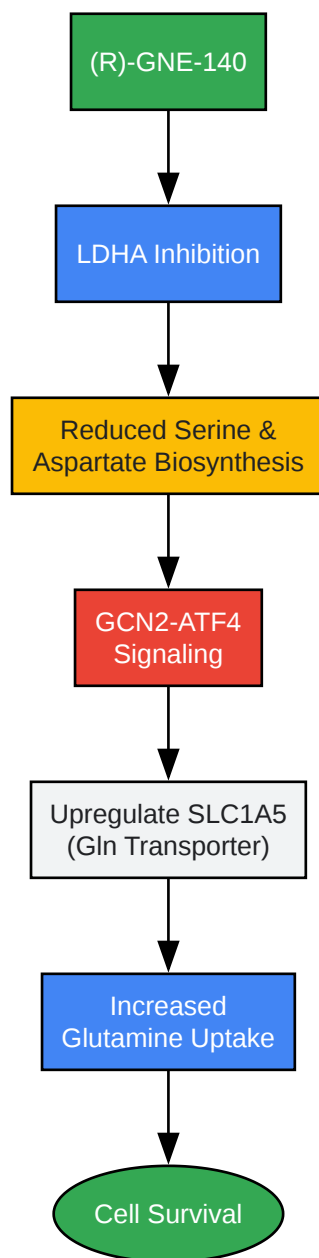


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Caption: Resistance to **(R)-GNE-140** can be driven by AMPK-mediated upregulation of OXPHOS.

Survival Signaling: The GCN2-ATF4 Pathway

LDHA inhibition can reduce the biosynthesis of amino acids like serine and aspartate, triggering a GCN2-ATF4-mediated stress response. This pro-survival signal involves upregulating glutamine transporters to compensate.[4][15][17]

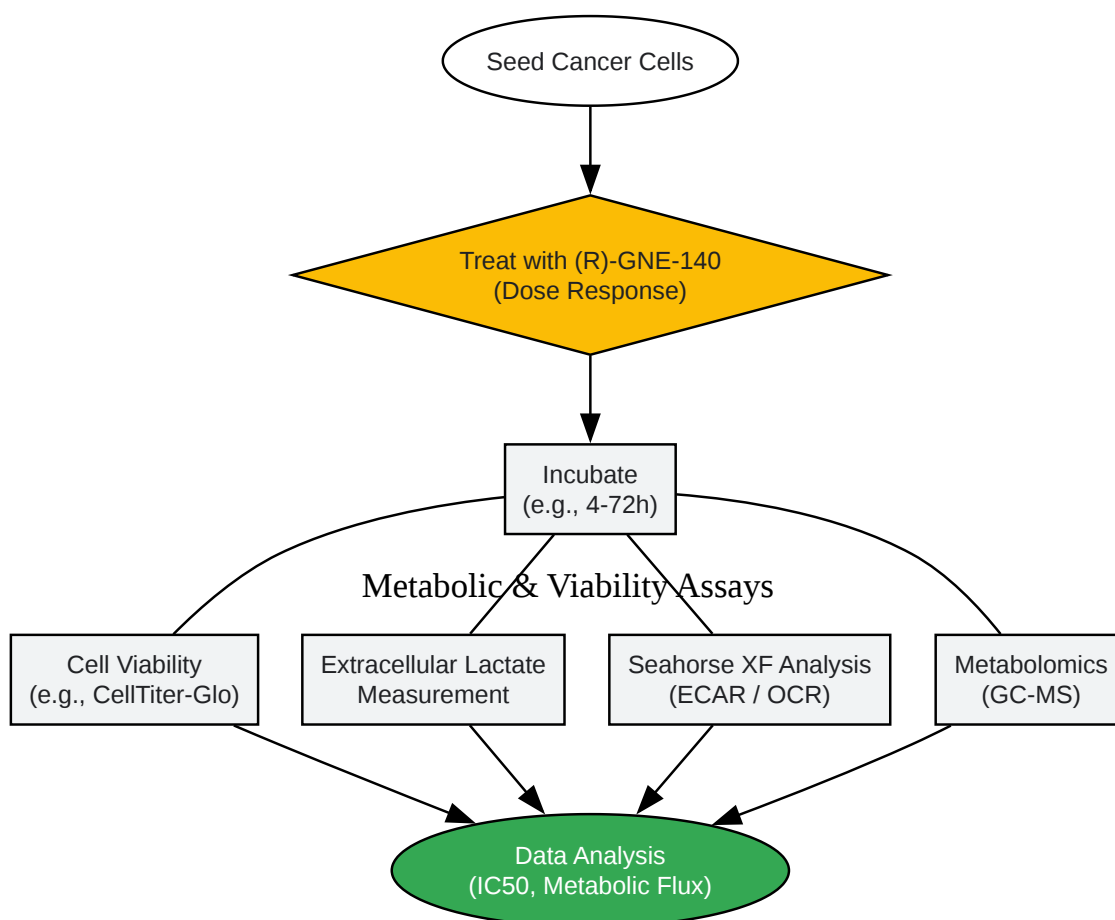


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Caption: LDHA inhibition engages GCN2-ATF4 signaling to promote survival via glutamine uptake.

Experimental Workflow: Cellular Metabolic Analysis

A typical workflow for assessing the metabolic impact of **(R)-GNE-140** on cancer cells in vitro.



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Caption: Workflow for in vitro evaluation of **(R)-GNE-140**'s effects on cell metabolism.

Experimental Protocols

Cell Viability and Proliferation Assay

This protocol determines the concentration-dependent effect of **(R)-GNE-140** on cancer cell proliferation.

- Materials:
 - 384-well plates (clear or white-walled)

- Cancer cell line of interest
- Complete culture medium (e.g., RPMI, 5% FBS, 1% Pen/Strep)[10]
- **(R)-GNE-140** stock solution (e.g., 10 mM in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer
- Procedure:
 - Cell Seeding: Seed cells in 384-well plates at a pre-determined optimal density to ensure they reach 75-80% confluency at the end of the assay.[10] Allow cells to adhere overnight.
 - Compound Preparation: Prepare a serial dilution of **(R)-GNE-140** in complete culture medium. A 6-point dose titration is recommended.[10] Include a DMSO-only vehicle control.
 - Treatment: Remove the overnight medium and add the medium containing the different concentrations of **(R)-GNE-140** or vehicle control.
 - Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).[10]
 - Viability Measurement: After incubation, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's protocol.
 - Data Acquisition: Measure luminescence using a plate reader.
 - Analysis: Normalize the data to the vehicle control. Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism). [10]

Extracellular Acidification Rate (ECAR) Measurement

This protocol uses a Seahorse XF Analyzer to measure the rate of glycolysis in real-time.

- Materials:
 - Seahorse XF Analyzer and corresponding cell culture plates
 - Cancer cell line of interest
 - Seahorse XF Assay Medium (unbuffered)
 - **(R)-GNE-140**, Glucose, Oligomycin, 2-Deoxyglucose (2-DG)
- Procedure:
 - Cell Seeding: Seed cells in a Seahorse XF plate and allow them to adhere overnight.
 - Assay Preparation: The day of the assay, replace the culture medium with unbuffered Seahorse XF medium supplemented with glutamine and pyruvate. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
 - Cartridge Loading: Hydrate the sensor cartridge. Load the injection ports with the compounds to be tested. A typical glycolytic stress test includes:
 - Port A: **(R)-GNE-140** or vehicle
 - Port B: Glucose (to initiate glycolysis)
 - Port C: Oligomycin (to inhibit ATP synthase and force maximum glycolysis)
 - Port D: 2-DG (to inhibit glycolysis)
 - Assay Execution: Place the cell plate and cartridge into the Seahorse XF Analyzer and run the pre-programmed assay protocol.[\[5\]](#)[\[12\]](#)
 - Analysis: The software will calculate the ECAR. Analyze the data to determine the effect of **(R)-GNE-140** on basal glycolysis and glycolytic capacity.[\[12\]](#)

Intracellular Metabolite Extraction and Analysis (GC-MS)

This protocol is for quantifying changes in key metabolites following **(R)-GNE-140** treatment.
[\[18\]](#)

- Materials:
 - 6-well plates
 - Cancer cell line of interest
 - **(R)-GNE-140**
 - Ice-cold PBS
 - Extraction Solvent (e.g., 80% methanol, pre-chilled to -80°C)
 - Cell scraper, centrifuge
 - Gas Chromatography-Mass Spectrometry (GC-MS) system
- Procedure:
 - Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~80% confluency, treat with the desired concentration of **(R)-GNE-140** or vehicle for a short duration (e.g., 4 hours).^[18]
 - Metabolism Quenching: Aspirate the medium and wash the cells rapidly with ice-cold PBS to remove extracellular metabolites.
 - Extraction: Immediately add ice-cold 80% methanol to the plate. Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.
 - Centrifugation: Centrifuge at high speed (e.g., >14,000 g) at 4°C to pellet protein and cell debris.
 - Sample Preparation: Transfer the supernatant (containing the metabolites) to a new tube. Dry the metabolite extract completely (e.g., using a SpeedVac).
 - Derivatization: Derivatize the dried metabolites to make them volatile for GC-MS analysis (e.g., using methoxyamine hydrochloride followed by MSTFA).

- GC-MS Analysis: Analyze the samples on a GC-MS system to identify and quantify metabolites like glyceraldehyde-3-phosphate (G-3-P), lactate, and pyruvate.[18]

In Vivo Formulation and Administration

This protocol provides guidance for preparing **(R)-GNE-140** for oral administration in mouse models.

- Materials:
 - **(R)-GNE-140** powder
 - DMSO
 - PEG300
 - Tween-80
 - Saline (0.9% NaCl)
- Formulation Protocol (Example for 2.5 mg/mL solution):[6]
 - Prepare a stock solution of **(R)-GNE-140** in DMSO (e.g., 25 mg/mL).
 - For a 1 mL final working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix until clear.
 - Add 50 µL of Tween-80 to the mixture and mix thoroughly.
 - Add 450 µL of saline to bring the final volume to 1 mL.
 - Note: This formulation may result in a clear solution or a suspension. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6] It is recommended to prepare the working solution fresh on the day of use.[6]
- Administration: The formulation can be administered to mice via oral gavage at the desired dosage (e.g., 50-200 mg/kg).[6]

Conclusion

(R)-GNE-140 is a powerful and highly specific research tool for probing the role of LDHA and lactate metabolism in cancer. Its ability to potently inhibit lactate production provides a direct method for studying the consequences of disrupting the Warburg effect in a wide range of cancer models. Understanding its direct metabolic impact, as well as the compensatory survival and resistance pathways it may induce, is critical for interpreting experimental outcomes. This guide provides the foundational data and methodologies to empower researchers to effectively utilize **(R)-GNE-140** in their studies of tumor metabolism and the development of novel cancer therapeutics.

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